molecular formula C11H9FN2O B12919145 3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone CAS No. 87356-53-4

3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone

Cat. No.: B12919145
CAS No.: 87356-53-4
M. Wt: 204.20 g/mol
InChI Key: DWXCCMFWNHVNHG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. This compound features a fluorophenyl group attached to the pyrimidinone core, which imparts unique chemical and physical properties. Pyrimidinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the fluorophenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4h-Pyrrolo[1,2-B]Pyrazole
  • 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone

Uniqueness

3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyrimidinone core. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

87356-53-4

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylpyrimidin-4-one

InChI

InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3

InChI Key

DWXCCMFWNHVNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)N1C2=CC=C(C=C2)F

Origin of Product

United States

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